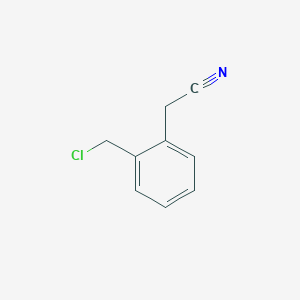
2-(Cyanomethyl)benzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanomethyl)benzyl chloride, also known as α-chloro-α’-cyano-o-xylene, 2-Chloromethylbenzyl cyanide, Benzeneacetonitrile, 2-(chloromethyl)-, and 2-(2-(chloromethyl)phenyl)acetonitrile . It is used for R&D purposes and not recommended for medicinal, household or other uses .
Molecular Structure Analysis
The molecular formula of this compound is C9H8ClN . The InChI code is 1S/C9H8ClN/c10-7-9-4-2-1-3-8 (9)5-6-11/h1-4H,5,7H2 .Physical And Chemical Properties Analysis
This compound is a colorless to yellow solid . It has a molecular weight of 165.62 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Polymerization Processes
One study explored the atom transfer radical polymerization (ATRP) of styrene initiated by triphenylmethyl chloride, with benzyl chloride used for comparison, highlighting the role of chlorinated initiators in polymer synthesis. The research demonstrated a linear increase in molecular weight with monomer conversion, indicating the effectiveness of these initiators in controlling polymer structure (Xu, Jian‐mei Lu, Qing-feng Xu, & Li-hua Wang, 2005).
Catalytic Applications in Organic Synthesis
In the realm of organometallic chemistry, a study on the synthesis of C-2 cyclopalladated derivatives of 1,3-bis(2-pyridyl)benzene showcased the utility of chlorinated intermediates in creating complex palladium-based catalysts. These catalysts exhibited significant activity in the Heck reaction, a pivotal method for forming carbon-carbon bonds in organic synthesis (Soro, Stoccoro, Minghetti, Zucca, Cinellu, Gladiali, Manassero, & Sansoni, 2005).
Green Chemistry and Solvent Systems
Research into green and moisture-stable Lewis acidic ionic liquids for catalysis introduced choline chloride·xZnCl2 as a catalyst for carbonyl protection under solvent-free conditions. This study highlights the importance of chlorinated compounds in developing environmentally benign chemical processes (Duan, Gu, & Deng, 2006).
Cross-Coupling Reactions
An innovative approach to C(sp3)-H cross-coupling was developed through the catalytic generation of chlorine radicals, utilizing aryl chlorides. This method underscores the versatility of chlorinated compounds in facilitating mild conditions for functionalizing C(sp3)-H bonds, expanding the toolbox for organic synthesis (Shields & Doyle, 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-(Cyanomethyl)benzyl chloride is the benzylic position . The benzylic position refers to the carbon atom adjacent to the aromatic ring, which in this case is a benzene ring . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .
Mode of Action
This compound can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a species rich in electron density) attacks the electrophilic carbon at the benzylic position, leading to the substitution of the chloride group . The exact mechanism (SN1 or SN2) depends on the specific conditions and the nature of the nucleophile .
Biochemical Pathways
One of the key biochemical pathways involving this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, widely used in organic chemistry . The this compound can act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The choice of solvent can also significantly affect the reaction . Furthermore, the reaction is typically performed under mild conditions, which makes it tolerant to a wide range of functional groups .
Propiedades
IUPAC Name |
2-[2-(chloromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOYHVLCLXDODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide](/img/structure/B2818419.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2818420.png)
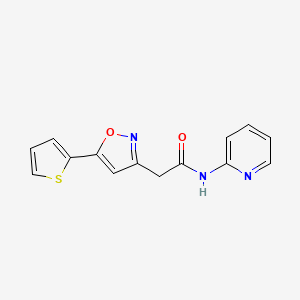
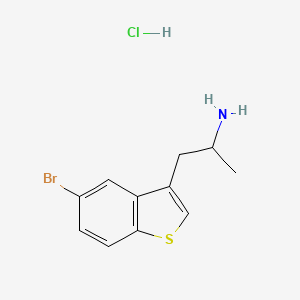

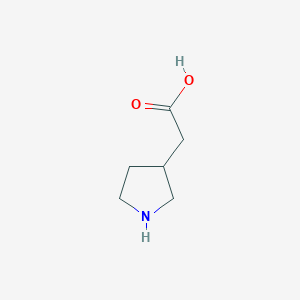

![methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2818430.png)
![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2818431.png)
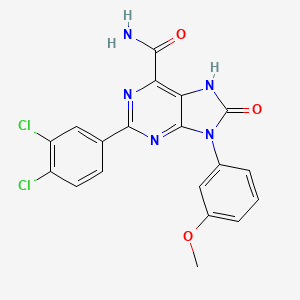

![1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2818439.png)

